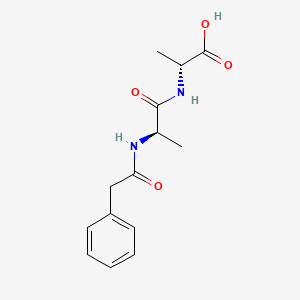
N-(Phenylacetyl)-D-alanyl-D-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Phenylacetyl)-D-alanyl-D-alanine: is a synthetic compound known for its potential applications in various scientific fields This compound is a dipeptide, meaning it consists of two amino acids linked by a peptide bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(Phenylacetyl)-D-alanyl-D-alanine typically involves several key steps:
Esterification of D-alanine: This step involves converting D-alanine into its ester form.
Preparation of N-phenylacetylglycine: This is achieved by acylating glycine with phenylacetyl chloride under Schotten-Baumann conditions.
Formation of the peptide bond: The peptide bond between N-phenylacetylglycine and the D-alanine ester is formed using methods such as the mixed anhydride method, activated benzotriazole ester method, or activated succinimide ester method.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: N-(Phenylacetyl)-D-alanyl-D-alanine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Applications De Recherche Scientifique
Chemistry: N-(Phenylacetyl)-D-alanyl-D-alanine is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is used to study peptide interactions and protein synthesis. Its dipeptide structure makes it a valuable tool for understanding the mechanisms of peptide bond formation and hydrolysis.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique chemical properties make it a candidate for drug design and discovery.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it a valuable component in various industrial processes.
Mécanisme D'action
The mechanism of action of N-(Phenylacetyl)-D-alanyl-D-alanine involves its interaction with specific molecular targets and pathways. This compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may enhance the production of brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are crucial for neuroprotection and cognitive function .
Comparaison Avec Des Composés Similaires
N-Phenylacetyl-L-prolylglycine ethyl ester (Noopept): This compound is a nootropic agent known for its cognitive-enhancing properties.
Uniqueness: this compound is unique due to its specific dipeptide structure, which allows for distinct interactions with biological molecules
Propriétés
Numéro CAS |
90044-41-0 |
|---|---|
Formule moléculaire |
C14H18N2O4 |
Poids moléculaire |
278.30 g/mol |
Nom IUPAC |
(2R)-2-[[(2R)-2-[(2-phenylacetyl)amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C14H18N2O4/c1-9(13(18)16-10(2)14(19)20)15-12(17)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,15,17)(H,16,18)(H,19,20)/t9-,10-/m1/s1 |
Clé InChI |
ITMCYDJDPJXDON-NXEZZACHSA-N |
SMILES isomérique |
C[C@H](C(=O)N[C@H](C)C(=O)O)NC(=O)CC1=CC=CC=C1 |
SMILES canonique |
CC(C(=O)NC(C)C(=O)O)NC(=O)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


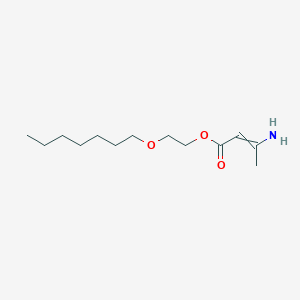
![2-[(2-Chloroprop-2-en-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14395489.png)
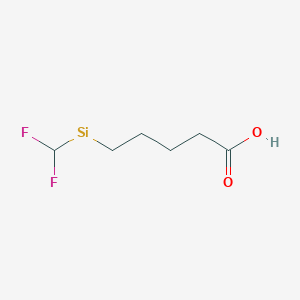
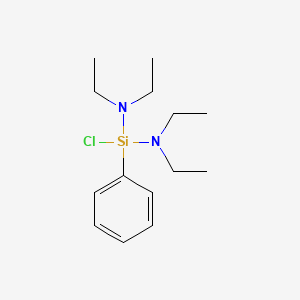
![N~1~-[2-(Phenylcarbamoyl)phenyl]ethanediamide](/img/structure/B14395496.png)
![N-[(4-Chloro-2-fluorophenyl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B14395497.png)
![O-{[1-(Triphenylmethyl)-1H-pyrazol-4-yl]methyl}hydroxylamine](/img/structure/B14395501.png)
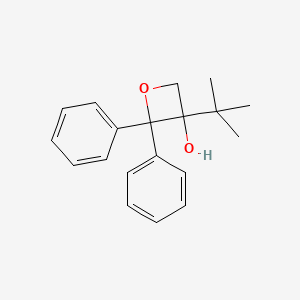

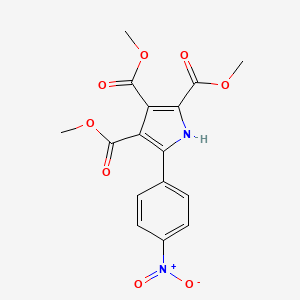
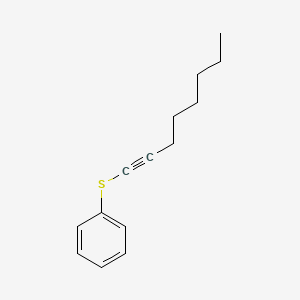
![N-Methoxy-N-methyl-N'-[4-(4-phenylbutyl)phenyl]urea](/img/structure/B14395527.png)
![4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]aniline](/img/structure/B14395551.png)
![1-(Benzyloxy)-2-methoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14395556.png)
